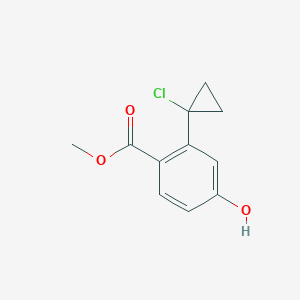
Methyl 2-(1-chlorocyclopropyl)-4-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(1-chlorocyclopropyl)-4-hydroxybenzoate is an organic compound with a complex structure that includes a chlorocyclopropyl group and a hydroxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-chlorocyclopropyl)-4-hydroxybenzoate typically involves multiple steps. One common method starts with the preparation of 1-chlorocyclopropyl intermediates, which are then reacted with hydroxybenzoic acid derivatives under specific conditions to form the final product. The reaction conditions often include the use of solvents like diethyl ether or toluene and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized processes to ensure high yield and purity. These processes often include the use of safer solvents and more efficient catalysts to minimize environmental impact and production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-chlorocyclopropyl)-4-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorocyclopropyl group, using reagents like sodium hydroxide or other nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions often involve controlled temperatures and the use of specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or other reduced forms of the compound .
Scientific Research Applications
Methyl 2-(1-chlorocyclopropyl)-4-hydroxybenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of Methyl 2-(1-chlorocyclopropyl)-4-hydroxybenzoate involves its interaction with specific molecular targets. The chlorocyclopropyl group may interact with enzymes or receptors, leading to changes in their activity. The hydroxybenzoate moiety can also participate in hydrogen bonding and other interactions that influence the compound’s overall effect .
Comparison with Similar Compounds
Similar Compounds
Prothioconazole: A fungicide with a similar chlorocyclopropyl group.
2-chloro-1-(1-chlorocyclopropyl)ethanone: Another compound with a chlorocyclopropyl group used in various chemical syntheses.
Uniqueness
Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in research and industry .
Properties
CAS No. |
83662-53-7 |
|---|---|
Molecular Formula |
C11H11ClO3 |
Molecular Weight |
226.65 g/mol |
IUPAC Name |
methyl 2-(1-chlorocyclopropyl)-4-hydroxybenzoate |
InChI |
InChI=1S/C11H11ClO3/c1-15-10(14)8-3-2-7(13)6-9(8)11(12)4-5-11/h2-3,6,13H,4-5H2,1H3 |
InChI Key |
HGQRLGAFFRMMDP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)O)C2(CC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















